Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane
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Overview
Description
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-dimethyl-trimethylsilylsilane is a silyl ether derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;hydroxy-dimethyl-trimethylsilylsilane typically involves the reaction of benzoic acid with hydroxy-dimethyl-trimethylsilylsilane under specific conditions. One common method is to use a silylation reaction, where benzoic acid is treated with a silylating agent such as trimethylsilyl chloride in the presence of a base like pyridine. The reaction is usually carried out at room temperature and yields the desired silyl ether product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of benzoic acid and the silylating agent into the reactor, where the reaction takes place under controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol derivative.
Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like trimethylsilyl iodide can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms where silyl ethers are used as enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;hydroxy-dimethyl-trimethylsilylsilane involves its interaction with molecular targets through its functional groups. The silyl ether group can interact with enzymes and proteins, inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl chloride: A silylating agent used in organic synthesis.
Hydroxy-dimethyl-silane: A silyl ether derivative with similar properties.
Uniqueness
Benzoic acid;hydroxy-dimethyl-trimethylsilylsilane is unique due to its combination of aromatic carboxylic acid and silyl ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and research .
Properties
CAS No. |
67353-88-2 |
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Molecular Formula |
C12H22O3Si2 |
Molecular Weight |
270.47 g/mol |
IUPAC Name |
benzoic acid;hydroxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C7H6O2.C5H16OSi2/c8-7(9)6-4-2-1-3-5-6;1-7(2,3)8(4,5)6/h1-5H,(H,8,9);6H,1-5H3 |
InChI Key |
AWGMKCGMCWKFBT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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